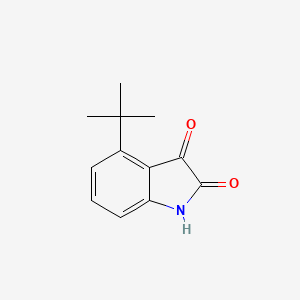
4-(tert-Butyl)indoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)indoline-2,3-dione is a chemical compound belonging to the indoline family, characterized by the presence of a tert-butyl group at the 4th position of the indoline-2,3-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical coupling of indolin-2-ones with tert-butyl hydroperoxide, which provides a simple and efficient route to indolinediones . The reaction conditions often involve the use of elemental sulfur and copper catalysts to facilitate the decarboxylative redox cyclization reaction .
Industrial Production Methods
Industrial production methods for 4-(tert-Butyl)indoline-2,3-dione may involve large-scale synthesis using similar radical coupling techniques. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex indole derivatives.
Reduction: Reduction reactions can convert the dione group into corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Copper catalysts are often used in radical coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
4-(tert-Butyl)indoline-2,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)indoline-2,3-dione involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, its structural features allow it to bind to specific receptors, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Indoline-2,3-dione: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
tert-Butyl-substituted indoles: Share the tert-butyl group but differ in the position and nature of other substituents.
Uniqueness
4-(tert-Butyl)indoline-2,3-dione is unique due to the presence of the tert-butyl group at the 4th position, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and drug development .
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4-tert-butyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)7-5-4-6-8-9(7)10(14)11(15)13-8/h4-6H,1-3H3,(H,13,14,15) |
Clave InChI |
XGLAUYQUKQKJKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C2C(=CC=C1)NC(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





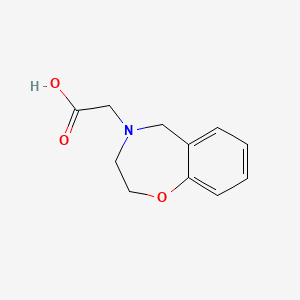

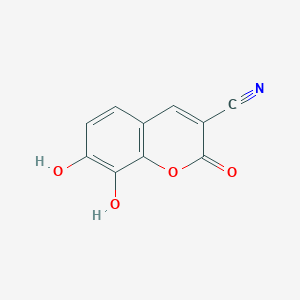
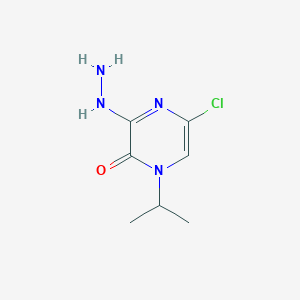
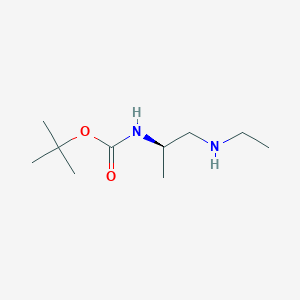
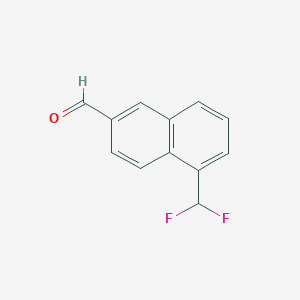
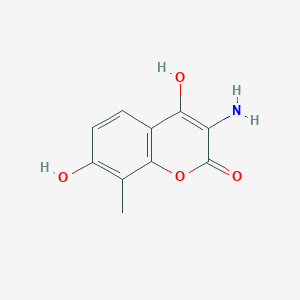

![Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane](/img/structure/B11897981.png)
![8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11897983.png)
![2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11897986.png)
